デスフルオロエンロフロキサシン

説明

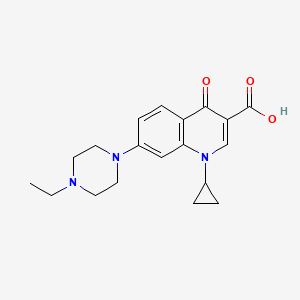

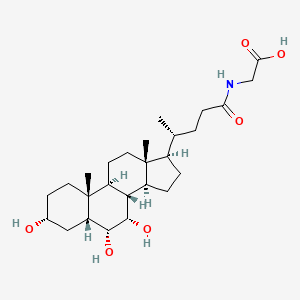

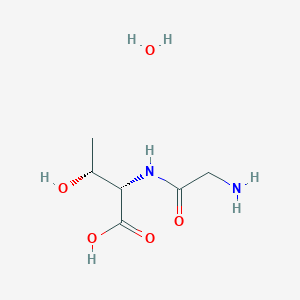

Desfluoroenrofloxacin is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Desfluoroenrofloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desfluoroenrofloxacin including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

獣医学における抗菌剤

デスフルオロエンロフロキサシンは、その母体化合物であるエンロフロキサシンから誘導され、獣医学で使用されています。これは、グラム陽性菌とグラム陰性菌の両方に強力な抗菌作用を示します。 そのメカニズムは、DNA複製と修復に不可欠な、DNAジャイレースやトポイソメラーゼIVなどの細菌酵素の阻害を伴います .

真核細胞研究

科学的研究では、デスフルオロエンロフロキサシンは、真核細胞への影響を探るために使用できます。 研究により、フルオロキノロンは細胞プロセスに悪影響を与える可能性があることが示されており、細胞毒性と薬物安全性に関する理解における興味の対象となっています .

水生動物の病気管理

この化合物は、水生動物の病気管理において重要な役割を果たします。 感染症の治療におけるその有効性により、養殖において貴重な資源となり、水生生物の健康と水産物の安全を確保しています .

抗生物質残留物の検出

デスフルオロエンロフロキサシンは、水産食品中の抗生物質残留物を検出するためのセンサー開発における標的分子として使用できます。 この応用は、食品の安全性と公衆衛生にとって極めて重要であり、食品供給における抗生物質の存在を監視および管理するのに役立ちます .

環境影響研究

デスフルオロエンロフロキサシンなどのフルオロキノロンの環境中での安定性と残留性により、環境影響研究の重要な対象となっています。 研究者は、生態系への長期的な影響、特に抗生物質耐性への潜在的な寄与を分析できます .

金属との錯体形成

デスフルオロエンロフロキサシンと金属の相互作用は、もう1つの研究分野です。 これらの錯体を研究することで、フルオロキノロンの環境挙動とバイオ修復戦略における潜在的な用途に関する洞察を得ることができます .

凝集剤研究

デスフルオロエンロフロキサシンを直接応用するものではありませんが、その構造類似体および誘導体は、水処理に使用される凝集剤の開発に役立ちます。 デスフルオロエンロフロキサシンの化学的性質を理解することで、より効果的な水浄化剤を設計するのに役立ちます .

PFAS破壊技術

デスフルオロエンロフロキサシンに関する研究は、環境中のパーフルオロアルキルおよびポリフルオロアルキル物質(PFAS)を分解するように設計されたDE-FLUOROなどの技術の開発に貢献する可能性があります。 これは、人間の健康と環境にリスクをもたらす汚染物質を管理するために不可欠です .

作用機序

- These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination .

Target of Action

Mode of Action

Pharmacokinetics

- Desfluoroenrofloxacin is well-absorbed after oral administration. Information on this parameter is not available. Details regarding protein binding remain unspecified. The compound’s metabolic pathways are not fully characterized. Data on elimination routes are lacking. The half-life of Desfluoroenrofloxacin is not specified. Clearance information is not provided .

生化学分析

Biochemical Properties

Desfluoroenrofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The interaction with these enzymes prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death . The compound’s affinity for these enzymes is a key factor in its antibacterial efficacy.

Cellular Effects

Desfluoroenrofloxacin exerts significant effects on various cell types and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cell types . These effects are mediated through the generation of reactive oxygen species and the activation of apoptotic pathways.

Molecular Mechanism

The molecular mechanism of desfluoroenrofloxacin involves binding to bacterial DNA gyrase and topoisomerase IV, forming a ternary complex that prevents the re-ligation of cleaved DNA strands . This action results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. Additionally, desfluoroenrofloxacin can inhibit the activity of other enzymes involved in DNA repair and replication, further enhancing its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desfluoroenrofloxacin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to desfluoroenrofloxacin in vitro has been associated with the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings.

Dosage Effects in Animal Models

The effects of desfluoroenrofloxacin vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates bacterial infections with minimal adverse effects . At higher doses, desfluoroenrofloxacin can cause toxicity, manifesting as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . These adverse effects underscore the importance of adhering to recommended dosage guidelines.

Metabolic Pathways

Desfluoroenrofloxacin is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary metabolites are excreted via the kidneys. The compound can also affect metabolic pathways by inhibiting enzymes involved in the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of desfluoroenrofloxacin.

Transport and Distribution

Desfluoroenrofloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution to various tissues, including the liver, kidneys, and lungs . The distribution pattern is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

Within cells, desfluoroenrofloxacin localizes primarily in the cytoplasm and the nucleus . The compound’s subcellular localization is influenced by its ability to diffuse across cell membranes and its affinity for DNA and nuclear proteins . This localization is critical for its antibacterial activity, as it allows desfluoroenrofloxacin to effectively target bacterial DNA replication and transcription processes.

特性

IUPAC Name |

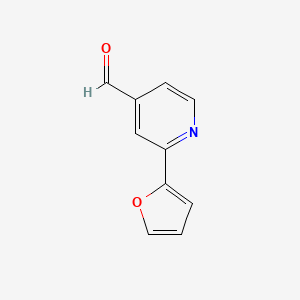

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGMQAFQBYWUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160834 | |

| Record name | Desfluoroenrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138892-82-7 | |

| Record name | Desfluoroenrofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138892827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoroenrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESFLUOROENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519X2B4U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)